![molecular formula C19H14BrClN2O2S B2439548 [2-(4-bromophenyl)sulfanylpyridin-3-yl]methyl N-(4-chlorophenyl)carbamate CAS No. 478031-20-8](/img/structure/B2439548.png)
[2-(4-bromophenyl)sulfanylpyridin-3-yl]methyl N-(4-chlorophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(4-bromophenyl)sulfanylpyridin-3-yl]methyl N-(4-chlorophenyl)carbamate is a complex organic compound that features a combination of bromophenyl, sulfanylpyridinyl, and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-bromophenyl)sulfanylpyridin-3-yl]methyl N-(4-chlorophenyl)carbamate typically involves multi-step organic reactions. One common approach is to start with the bromination of a phenyl group, followed by the introduction of a sulfanyl group to the pyridine ring. The final step involves the formation of the carbamate linkage with the chlorophenyl group. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
[2-(4-bromophenyl)sulfanylpyridin-3-yl]methyl N-(4-chlorophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the halogens.
Scientific Research Applications
Chemistry
In chemistry, [2-(4-bromophenyl)sulfanylpyridin-3-yl]methyl N-(4-chlorophenyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein binding. Its ability to form stable complexes with biological molecules makes it a valuable tool in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [2-(4-bromophenyl)sulfanylpyridin-3-yl]methyl N-(4-chlorophenyl)carbamate involves its interaction with specific molecular targets. The bromophenyl and chlorophenyl groups can engage in π-π stacking interactions with aromatic residues in proteins, while the sulfanyl and carbamate groups can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- [2-(4-bromophenyl)sulfanylpyridin-3-yl]methyl N-(4-fluorophenyl)carbamate
- [2-(4-bromophenyl)sulfanylpyridin-3-yl]methyl N-(4-methylphenyl)carbamate
- [2-(4-bromophenyl)sulfanylpyridin-3-yl]methyl N-(4-nitrophenyl)carbamate
Uniqueness
Compared to similar compounds, [2-(4-bromophenyl)sulfanylpyridin-3-yl]methyl N-(4-chlorophenyl)carbamate is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and interaction with biological targets. The combination of these functional groups provides a distinct chemical profile that can be exploited for various applications.
Properties
IUPAC Name |
[2-(4-bromophenyl)sulfanylpyridin-3-yl]methyl N-(4-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrClN2O2S/c20-14-3-9-17(10-4-14)26-18-13(2-1-11-22-18)12-25-19(24)23-16-7-5-15(21)6-8-16/h1-11H,12H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTEHUJJZCDHNLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SC2=CC=C(C=C2)Br)COC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
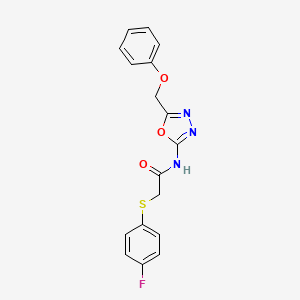
![(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(2-(methylsulfonyl)phenyl)methanone](/img/structure/B2439466.png)
![2-[1-(5-Methylpyrimidin-2-yl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2439467.png)

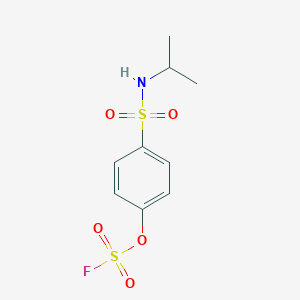
![N-(4-ethoxyphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2439472.png)
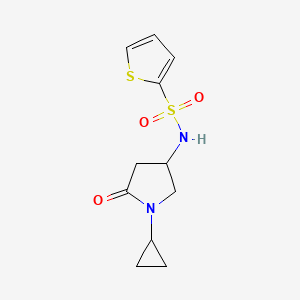
![2-methanesulfonyl-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2439474.png)
![4-(2-chlorophenyl)-5-cyano-6-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2439477.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-phenyloxazole-2-carboxamide](/img/structure/B2439478.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2439479.png)
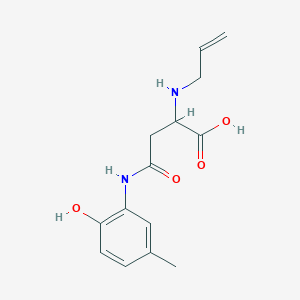
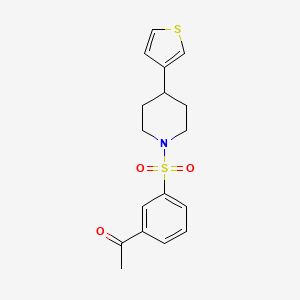
![2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-(3-fluorophenyl)acetamide](/img/structure/B2439486.png)
